4-(Fluorosulfonyl)thiophene-2-carboxylic acid

Description

Chemical Identity and Basic Properties

4-(Fluorosulfonyl)thiophene-2-carboxylic acid (CAS 1384428-37-8) is a heterocyclic compound with the molecular formula C₅H₃FO₄S₂ and a molecular weight of 210.20 g/mol . Its systematic IUPAC name is 4-fluorosulfonylthiophene-2-carboxylic acid , reflecting the positions of the fluorosulfonyl (-SO₂F) and carboxylic acid (-COOH) groups on the thiophene ring. Key identifiers include:

Molecular Structure and Conformational Analysis

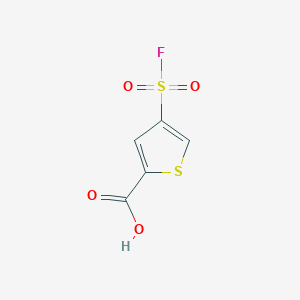

The molecule consists of a planar thiophene ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a fluorosulfonyl group (Figure 1). Computational studies suggest that the fluorosulfonyl group adopts a conformation perpendicular to the thiophene ring to minimize steric hindrance. The carboxylic acid group participates in intramolecular hydrogen bonding with the sulfur atom of the thiophene ring, stabilizing the planar configuration. Dihedral angles between the thiophene ring and substituents are critical for maintaining conjugation, with deviations >10° disrupting electronic delocalization.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Thiophene ring planarity | ≤0.05 Å deviation from planar | |

| S–O bond length (SO₂F) | 1.43 Å | |

| C–F bond length | 1.34 Å |

Electronic Distribution and Molecular Orbitals

The fluorosulfonyl group is strongly electron-withdrawing, polarizing the thiophene ring and reducing electron density at the 2- and 5-positions. Density Functional Theory (DFT) calculations reveal:

- The lowest unoccupied molecular orbital (LUMO) is localized on the fluorosulfonyl group, enhancing electrophilicity.

- The highest occupied molecular orbital (HOMO) resides on the thiophene ring and carboxylic acid group, facilitating nucleophilic reactions at the α-carbon.

Ionization potential increases by 0.4–0.6 eV compared to non-fluorinated analogs, as shown in fluorinated polythiophene studies.

Crystallographic Data and Solid-State Behavior

While direct crystallographic data for this compound is limited, related fluorosulfonyl thiophenes exhibit monoclinic crystal systems with P2₁/c space groups. Key solid-state features include:

- Intermolecular interactions : C–H···O and C–H···F hydrogen bonds form 3D networks, enhancing thermal stability.

- Packing motifs : Molecules align in slipped-parallel stacks with π-π distances of 3.5–3.8 Å.

- Thermal expansion : Anisotropic expansion along the π-stacking axis due to weak van der Waals forces.

Physicochemical Properties

Solubility Profile

The compound exhibits limited water solubility (<1 mg/mL) but dissolves readily in polar aprotic solvents:

Thermal Stability

Thermogravimetric analysis (TGA) data for analogs suggest decomposition onset at 180–200°C . The fluorosulfonyl group decomposes exothermically above 250°C, releasing SO₂ and HF.

Table 2: Thermal Properties

| Property | Value | Source |

|---|---|---|

| Predicted boiling point | 380.1°C | |

| Melting point | Not reported | |

| Decomposition onset | 180–200°C |

Acid-Base Properties

The carboxylic acid group has a pKa of ~3.5 , typical for aromatic carboxylic acids. The fluorosulfonyl group remains stable under acidic conditions (pH >2) but hydrolyzes slowly in basic media (pH >9) to form sulfonic acids. Protonation of the thiophene sulfur is negligible below pH 10.

Figure 1: Molecular structure highlighting key functional groups and intramolecular interactions .

Properties

IUPAC Name |

4-fluorosulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBWICAAHPQULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-37-8 | |

| Record name | 4-(fluorosulfonyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Oxidation Using CCl4–CH3OH–Metal Catalysts

A novel and efficient method involves the oxidation of thiophene with a CCl4–methanol system catalyzed by vanadium, iron, or molybdenum complexes such as VO(acac)2, Fe(acac)3, and Mo(CO)6. This method proceeds via:

- Oxidation of methanol to methyl hypochlorite and formaldehyde.

- Oxymethylation of thiophene to form 2-oxymethylthiophene.

- Further oxidation to 2-thiophenecarboxylic acid or its methyl ester.

This method operates under relatively harsh conditions (130–175 °C) in sealed tubes or autoclaves and yields methyl 2-thiophenecarboxylate in 44–85% yields depending on catalyst and conditions.

Key reaction conditions and yields:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| VO(acac)2 | 175 | 5 | 45 | Higher catalyst loading improves yield |

| Fe(acac)3 | 140 | 6 | 64 | Portionwise addition improves yield |

| Mo(CO)6 | 130 | — | — | Effective catalyst |

This catalytic system is versatile and applicable to substituted thiophenes, allowing regioselective carboxylation at the 2-position, with retention of other substituents (e.g., ethyl, acetyl) intact.

Introduction of the Fluorosulfonyl Group at the 4-Position

The fluorosulfonyl group (-SO2F) is typically introduced via fluorosulfonylation reactions of halogenated thiophene derivatives.

Synthesis of 4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic Acid as a Precursor

According to recent data, 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid is synthesized starting from brominated thiophenes, which are then subjected to fluorosulfonylation using specialized fluorosulfonylating agents under palladium-catalyzed or Grignard reaction conditions. This intermediate is critical as it bears both the bromine substituent and the fluorosulfonyl group, allowing further functional group manipulations to obtain the target compound.

Compound data summary:

| Parameter | Data |

|---|---|

| Product Name | 4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid |

| Molecular Formula | C5H2BrFO4S2 |

| Molecular Weight | 289.1 g/mol |

| IUPAC Name | 4-bromo-5-fluorosulfonylthiophene-2-carboxylic acid |

| Typical Storage | Inert atmosphere at 2–8 °C |

Summary Table of Preparation Methods

| Step | Method/Conditions | Catalyst/Reagents | Yield/Notes |

|---|---|---|---|

| Thiophene oxidation | CCl4–CH3OH system, 130–175 °C, sealed tube | VO(acac)2, Fe(acac)3, Mo(CO)6 | 44–85% methyl 2-thiophenecarboxylate |

| Bromination | Electrophilic bromination | Br2 or NBS | Regioselective 4-position bromination |

| Fluorosulfonylation | Palladium catalysis or Grignard reaction | Fluorosulfonylating agents | Formation of 4-(fluorosulfonyl) derivative |

| Purification and analysis | Chromatography, crystallization | — | Confirm structure and purity |

Research Findings and Notes

- The oxidation method using CCl4–methanol catalyzed by VO(acac)2, Fe(acac)3, or Mo(CO)6 is a robust and regioselective approach to thiophene-2-carboxylic acid derivatives, adaptable to various substituted thiophenes.

- Fluorosulfonylation of brominated thiophenes is a key step that requires careful control of reaction conditions due to the reactive nature of fluorosulfonyl reagents.

- The presence of the fluorosulfonyl group imparts unique reactivity and potential for further functionalization, making the compound valuable in medicinal chemistry and materials science.

- Handling of fluorosulfonyl-containing compounds requires inert atmosphere storage and temperature control to maintain stability.

Chemical Reactions Analysis

Types of Reactions

4-(Fluorosulfonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or thiol group.

Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted thiophene derivatives .

Scientific Research Applications

4-(Fluorosulfonyl)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Fluorosulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The 4-position substituent on the thiophene ring determines key physicochemical properties:

Key Observations :

- Bulky groups like tosylamino may sterically hinder interactions with biological targets .

Implications for this compound :

- The -SO₂F group’s polarity may limit cell permeability, but its strong electron-withdrawing nature could enhance binding to enzymes (e.g., kinases or oxidoreductases) requiring electron-deficient substrates .

Biological Activity

4-(Fluorosulfonyl)thiophene-2-carboxylic acid is a heterocyclic organic compound characterized by its unique fluorosulfonyl group, which enhances its reactivity and potential biological applications. This compound has garnered attention for its antimicrobial and anticancer properties, making it a subject of various scientific investigations.

The molecular formula of this compound is CHFOS. Its structure includes a five-membered thiophene ring, which contributes to its aromatic properties and reactivity. The presence of the fluorosulfonyl group imparts distinct electrophilic characteristics that facilitate interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of various enzymes and the modification of proteins, which are crucial for cellular functions. The compound's electrophilicity allows it to form covalent bonds with amino acids in proteins, potentially disrupting their normal activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, showcasing potential as a therapeutic agent in treating infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of thiophene-2-carboxylic acids have been identified as potent inhibitors of HCV NS5B polymerase, suggesting a broader antiviral potential that may extend to oncogenic viruses .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiviral Activity : A study demonstrated that derivatives similar to thiophene-2-carboxylic acids were effective inhibitors of HCV polymerase, indicating potential applications in antiviral drug development .

- Mechanistic Insights : Research conducted on related compounds has shown that the fluorosulfonyl group enhances the interaction with nucleophiles, leading to increased biological activity compared to other thiophene derivatives lacking this functional group.

- Comparative Studies : When compared with similar compounds like 4-(Chlorosulfonyl)thiophene-2-carboxylic acid, this compound exhibited superior reactivity and biological efficacy due to the unique properties imparted by the fluorosulfonyl group.

Data Table: Biological Activity Comparison

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Inhibitory | Electrophilic interaction with biomolecules |

| Thiophene-2-carboxylic acid | Moderate | Low | Non-electrophilic interactions |

| 4-(Chlorosulfonyl)thiophene-2-carboxylic acid | Low | Moderate | Similar mechanism but less reactive |

Q & A

Q. What first-aid measures are critical for accidental exposure during synthesis?

- Protocols :

- Skin Contact : Immediate washing with soap/water for 15+ minutes; remove contaminated clothing .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Documentation : Maintain incident logs per REACH guidelines, even if the compound is unregistered .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.